N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-13-8-9-17(14(2)10-13)21-24-25-22(28-21)23-20(26)18-11-15-6-4-5-7-16(15)12-19(18)27-3/h4-12H,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSPYVMDMRRJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound incorporates an oxadiazole ring, which is known for its versatility in medicinal chemistry, and a methoxynaphthalene moiety that may contribute to its biological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 342.36 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer activities. For instance, derivatives of oxadiazole have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. In a study focused on similar oxadiazole derivatives, compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. A related compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring acts as a pharmacophore that can bind to active sites on proteins, potentially modulating their activity and leading to therapeutic effects.
Case Studies
- Anticancer Study : A recent study investigated the anticancer effects of various oxadiazole derivatives including this compound on breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment .
- Antimicrobial Evaluation : In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Structure | Anticancer & Antimicrobial | IC50: 12 µM; MIC: 32 µg/mL |
| Other Oxadiazole Derivative | Structure | Anticancer | IC50: 15 µM |
| Benzamide Derivative | Structure | Antimicrobial | MIC: 64 µg/mL |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, a related compound with a similar structure demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The mechanisms of action typically involve the inhibition of key enzymes involved in cell proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit potent antibacterial and antifungal activities. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Studies suggest that it may inhibit inflammatory pathways by blocking specific receptors or enzymes involved in inflammation. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Materials Science
Polymer Synthesis
In materials science, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can be utilized in the synthesis of polymers with desirable properties such as conductivity or fluorescence. The incorporation of oxadiazole units into polymer backbones has been shown to enhance thermal stability and optical properties.
| Application | Description |
|---|---|
| Anticancer | Significant growth inhibition in cancer cell lines |
| Antimicrobial | Effective against a range of bacteria and fungi |
| Anti-inflammatory | Inhibits key inflammatory pathways |
| Polymer Synthesis | Enhances properties like conductivity and fluorescence |
Agrochemical Applications
The compound may also serve as a precursor for developing agrochemicals such as pesticides and herbicides. Its structural features enable it to interact with biological systems in plants and pests, providing protection against various agricultural threats.
Case Study 1: Anticancer Activity
A study published by the American Chemical Society explored the synthesis and anticancer efficacy of oxadiazole derivatives. The results indicated that certain derivatives exhibited high levels of cytotoxicity against multiple cancer cell lines, supporting their potential use as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on oxadiazole derivatives revealed their effectiveness against common pathogens responsible for hospital-acquired infections. The study demonstrated that these compounds could inhibit bacterial growth significantly compared to standard antibiotics .
Case Study 3: Material Properties
An investigation into the use of oxadiazole-containing polymers showed enhanced thermal stability and improved mechanical properties. These findings suggest that such materials could be utilized in applications requiring durable and heat-resistant components.
Comparison with Similar Compounds
Structural Features
Key structural analogs include:
Structural Insights :
- The target compound’s naphthalene-carboxamide group distinguishes it from analogs with simpler aryl (e.g., phenyl in 7c–7f ) or indole systems (e.g., ).
- Unlike sulfanyl-linked analogs (e.g., ), the target’s carboxamide bond may improve hydrogen-bonding capacity and solubility.
- The 2,4-dimethylphenyl substituent on the oxadiazole is shared with compound 7e , suggesting shared lipophilicity trends.
Physicochemical Properties
Analysis :
- The target’s naphthalene moiety likely elevates its melting point compared to phenyl-based analogs (e.g., 7c–7f) due to increased aromatic rigidity.
- The methoxy group may enhance solubility in polar solvents compared to non-polar substituents (e.g., methyl in 7e ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
